molecular formula C8H7NO2 B2884111 4-Methoxyfuro[3,2-c]pyridine CAS No. 63618-60-0

4-Methoxyfuro[3,2-c]pyridine

Cat. No. B2884111
CAS RN: 63618-60-0
M. Wt: 149.149
InChI Key: MKUHDLOQBAIPBH-UHFFFAOYSA-N
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Description

4-Methoxyfuro[3,2-c]pyridine is a chemical compound with the molecular formula C8H7NO2 . It is a chemical building block used in life science research .


Synthesis Analysis

The synthesis of pyridine derivatives, which include 4-Methoxyfuro[3,2-c]pyridine, often involves reactions with Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .


Molecular Structure Analysis

4-Methoxyfuro[3,2-c]pyridine contains a total of 19 bonds; 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aromatic), 1 Furane, and 1 Pyridine .


Physical And Chemical Properties Analysis

4-Methoxyfuro[3,2-c]pyridine has a molecular weight of 149.147 and a density of 1.2±0.1 g/cm3 . Its boiling point is 221.6±20.0 °C at 760 mmHg .

Scientific Research Applications

Organic Chemistry and Synthesis

Pharmacology and Biological Studies

Materials Science and Chemistry

  • Electroluminescence in Devices: Modifications in furo[3,2-c]pyridine-based Ir complexes, including methoxyl substitution, have been shown to influence the electroluminescence in devices, offering potential applications in green- and orange-emitting electrophosphorescent devices (Yan, Wang, Ding, Wang, & Wang, 2017).
  • Corrosion Inhibition: Pyridine derivatives have been explored as corrosion inhibitors for steel, highlighting their potential in protecting materials against corrosive environments (Ansari, Quraishi, & Singh, 2015).

Future Directions

Future research could explore the modification of 4-Methoxyfuro[3,2-c]pyridine for various applications. For instance, methoxyl modification in furo[3,2-c]pyridine-based iridium complexes has been shown to lead to highly efficient green- and orange-emitting electrophosphorescent devices . This suggests that methoxyl modification could be a valid way to tune the molecular energy levels and emissive color for Ir complexes .

properties

IUPAC Name

4-methoxyfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-8-6-3-5-11-7(6)2-4-9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUHDLOQBAIPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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